
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound features an indole core structure with an aminoethyl side chain and two methyl groups at positions 5 and 7. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one typically involves the formation of the indole core followed by the introduction of the aminoethyl side chain. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. Subsequent steps include the alkylation of the indole nitrogen with an appropriate ethylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline compounds. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, influencing neurotransmission and modulating various physiological processes. The compound’s indole structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: Shares the indole core and aminoethyl side chain but lacks the methyl groups at positions 5 and 7.
Serotonin: Similar structure but with a hydroxyl group at position 5 instead of a methyl group.
Melatonin: Contains an additional methoxy group at position 5 and an acetyl group on the aminoethyl side chain.
Uniqueness
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is unique due to the presence of methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-5,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-5-8(2)11-10(6-7)9(3-4-13)12(15)14-11/h5-6,9H,3-4,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QBJRNSILCYUKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2)CCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


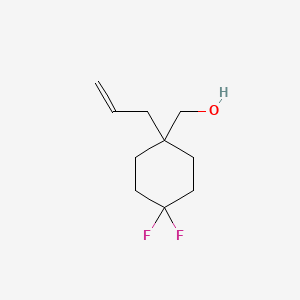
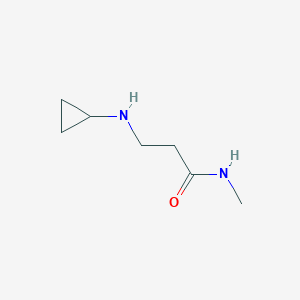


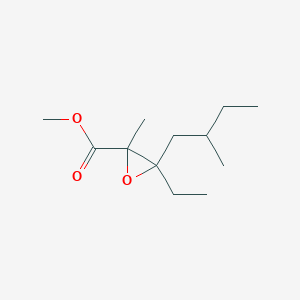

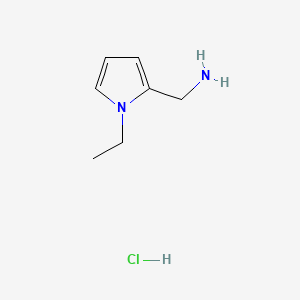


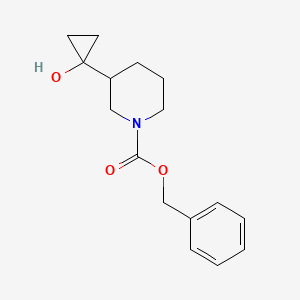


![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
